1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane
Overview
Description
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane is a useful research compound. Its molecular formula is C15H17N3O and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like epidermal growth factor receptor (egfr) and show inhibitory effects .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects such as the inhibition of cell growth or induction of apoptosis .
Result of Action
Similar compounds have been found to exhibit promising fluorescent chemosensor properties for electron-deficient species .
Action Environment
It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of similar compounds .
Biochemical Analysis
Biochemical Properties
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carboxylesterase enzymes, which are involved in the hydrolysis of ester bonds . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to alterations in metabolic processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can impact gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, leading to inhibition of their activity . This inhibition can result in the accumulation of substrates and a decrease in the production of products, thereby affecting metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of enzyme activity and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, it can lead to toxic or adverse effects, such as enzyme inhibition and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it has been shown to affect the activity of carboxylesterase enzymes, leading to changes in metabolic flux and metabolite levels . These interactions can result in the accumulation of specific metabolites and alterations in overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
2-(6-azaspiro[2.5]octan-2-yl)-5-phenyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-4-11(5-3-1)13-17-18-14(19-13)12-10-15(12)6-8-16-9-7-15/h1-5,12,16H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGKCFLEXQWOQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2C3=NN=C(O3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.